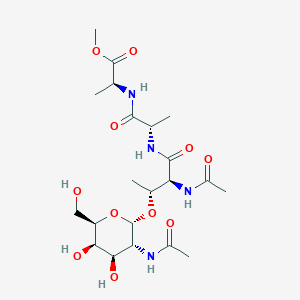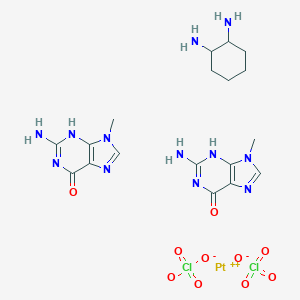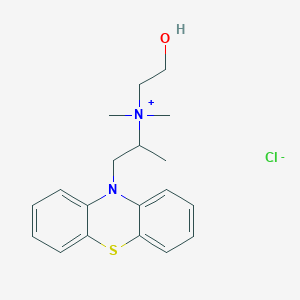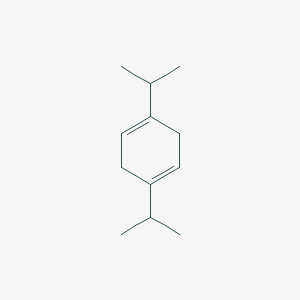
1,4-Diisopropyl-1,4-cyclohexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexa-1,4-diene, where two hydrogen atoms are replaced by isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be synthesized through the Birch reduction of related aromatic compounds. The Birch reduction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, and a proton donor, such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
In industrial settings, the preparation of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene may involve similar reduction techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the modulation of enzyme activity, alteration of cellular redox states, and disruption of lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexadiene: A parent compound with similar structural features but without isopropyl groups.
1,3-Cyclohexadiene: An isomer with different placement of double bonds.
γ-Terpinene: A related terpenoid with similar chemical properties.
Uniqueness
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is unique due to the presence of isopropyl groups, which impart distinct steric and electronic effects
Eigenschaften
CAS-Nummer |
114300-89-9 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
1,4-di(propan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |
InChI-Schlüssel |
PHQGCMVBXNSXJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
Kanonische SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
Synonyme |
1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)

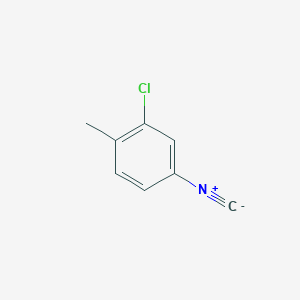
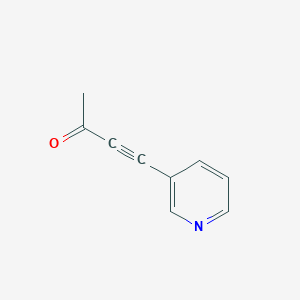
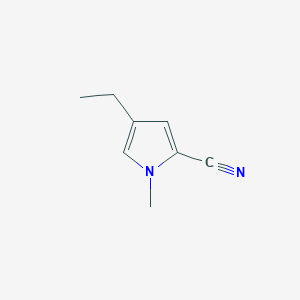

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
